molecular formula C7H5Cl2N3 B1393023 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-86-2

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1393023
Key on ui cas rn: 1060815-86-2
M. Wt: 202.04 g/mol
InChI Key: YXPYVRKJOFGHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592432B2

Procedure details

1.4 g 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (4) (5.2 mmol) was dissolved in 200 mL of THF. After cooling to −78° C., 9.75 mL of BuLi (1.6M solution in Hexanes, 15.6 mmol) was slowly added over a period of 30 minutes, then stirred for 30 minutes at −78° C. before 396 uL of MeI (6.24 mmol) was dropwise added into the reaction mixture over a period of one hour. The reaction mixture was stirred at −78° C. for one more hour and quenched by adding 20 mL of saturated aqueous NH4Cl solution at this temperature. The reaction mixture was then partitioned between 100 mL of saturated NaHCO3 and 100 mL of EtOAc. The organic layer was separated and the aqueous layer is extracted with EtOAc (3×100 mL). Combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give the crude title compound which was used without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
396 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][C:7]([Cl:12])=[N:6][C:5]=2[NH:4][CH:3]=1.[Li][CH2:14]CCC.CI>C1COCC1>[Cl:12][C:7]1[N:8]=[C:9]([Cl:11])[C:10]2[C:2]([CH3:14])=[CH:3][NH:4][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=CNC=2N=C(N=C(C21)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.75 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
396 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added into the reaction mixture over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding 20 mL of saturated aqueous NH4Cl solution at this temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between 100 mL of saturated NaHCO3 and 100 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)NC=C2C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.